![molecular formula C17H16F3N7O B6537300 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1058447-40-7](/img/structure/B6537300.png)
4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .科学的研究の応用
Potential c-Met Kinase Inhibitors
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated as potential c-Met kinase inhibitors . These compounds have shown promising results against cancer cell lines like A549, MCF-7, and HeLa .
Treatment of Type 2 Diabetes
Beta-amino amides incorporating fused heterocycles, like triazolopiperazines, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .
Thermally Activated Delayed Fluorescence Emitters
Fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine has been used as a novel rigid electron acceptor for efficient thermally activated delayed fluorescence emitters .
Construction of Thermally Stable Energetic Materials
The fused-triazole backbone 1H-triazolotriazole with two C-amino groups as substituents has been used as a promising building block for the construction of very thermally stable energetic materials .
Potential PCAF Inhibitors
Compounds with similar structures have been identified as potent triazolophthalazine inhibitors of the PCAF bromodomain . Targeting PCAF with small inhibitor molecules has emerged as a potential therapeutic strategy for the treatment of cancer .
作用機序
Target of Action
Similar compounds have been found to inhibit dipeptidyl peptidase iv (dpp-iv) . DPP-IV is an enzyme that plays a role in glucose metabolism, making it a target for the treatment of type 2 diabetes .
Mode of Action
Related compounds have been shown to inhibit dpp-iv . Inhibition of DPP-IV prevents the breakdown of incretin hormones, which stimulate insulin secretion in response to meals. This results in improved blood glucose control .
Biochemical Pathways
The compound likely affects the incretin pathway. Incretins are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prevents the breakdown of incretins, leading to increased insulin secretion and improved blood glucose control .
Pharmacokinetics
Similar compounds have been found to have excellent oral bioavailability in preclinical species . This suggests that the compound may also have good absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action would likely be improved blood glucose control, due to increased insulin secretion resulting from the inhibition of DPP-IV .
特性
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c18-17(19,20)12-2-1-3-13(10-12)22-16(28)26-8-6-25(7-9-26)15-5-4-14-23-21-11-27(14)24-15/h1-5,10-11H,6-9H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXHLJHELSFIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。